molecular formula C18H17N3OS B2963364 N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721425-77-0

N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2963364
CAS No.: 721425-77-0
M. Wt: 323.41
InChI Key: LTWUBJTWFABSFS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C18H17N3OS and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several studies have demonstrated the potential of quinazolinone derivatives as effective antitumor agents. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which share structural similarities with N-(2,3-dimethylphenyl)-2-(quinazolin-4-ylthio)acetamide, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown remarkable broad-spectrum antitumor activity, with some derivatives being nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking methodology revealed similar binding modes to known inhibitors, suggesting a mechanism of action through inhibition of critical kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, which also demonstrated extensive-spectrum antitumor efficiency against various tumor subpanels. This highlights the potential of quinazolinone derivatives as versatile scaffolds for developing antitumor agents (Mohamed et al., 2016).

Anticonvulsant Activity

Research into the anticonvulsant activity of quinazolinone derivatives has also been conducted. For example, derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide were synthesized and evaluated for their affinity to GABAergic biotargets. While the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antimicrobial and Antihistamine Activities

Quinazolinone derivatives have also shown potential in antimicrobial and antihistamine activities. Novel 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds were synthesized and tested for their in vivo H1-antihistaminic activity, with some compounds protecting animals from histamine-induced bronchospasm significantly. This suggests the utility of quinazolinone derivatives in developing new antihistamine agents with minimal sedation (Alagarsamy et al., 2014).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-6-5-9-15(13(12)2)21-17(22)10-23-18-14-7-3-4-8-16(14)19-11-20-18/h3-9,11H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWUBJTWFABSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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